molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

Valnoctamide

货号: B1683749
CAS 编号: 4171-13-5
分子量: 143.23 g/mol
InChI 键: QRCJOCOSPZMDJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valnoctamide is a pharmaceutical compound that has been used as a sedative-hypnotic since 1964. It is a structural isomer of valpromide, a derivative of valproic acid. Unlike valpromide, this compound does not convert into its homologous acid, valnoctic acid, in vivo . This compound has been investigated for its potential use in treating epilepsy, neuropathic pain, and as a mood stabilizer .

准备方法

Valnoctamide can be synthesized through several routes. One common method involves the hydrolysis of butabarbital to produce this compound . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.

化学反应分析

Valnoctamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticonvulsant Properties

Valnoctamide has demonstrated significant anticonvulsant activity across various animal models. In studies, it has been shown to be 3 to 10 times more potent than valproic acid in suppressing seizures induced by different stimuli, such as pentylenetetrazol and maximal electroshock . The compound enhances GABA_A receptor-mediated inhibition, contributing to its effectiveness in controlling seizures .

Comparative Efficacy Table

Study Model Efficacy Notes
Electrographic seizuresReduces seizures significantlyAdministered post-convulsion
Various animal models3-10 times more potent than valproateWide spectrum of activity

Psychiatric Applications

This compound's potential as a treatment for psychiatric conditions, particularly bipolar disorder, has been explored in clinical trials. A notable double-blind study indicated that this compound could serve as an effective substitute for valproate with a lower risk of teratogenic effects. In this trial involving patients with mania, this compound was administered alongside risperidone and showed statistically significant improvements in psychiatric ratings compared to placebo .

Clinical Trial Results

  • Participants : 32 patients (15 this compound, 17 placebo)
  • Duration : 5 weeks
  • Outcome Measures :
    • Young Mania Rating Scale (YMRS)
    • Brief Psychiatric Rating Scale (BPRS)
    • Clinical Global Impression (CGI)
  • Findings : Significant improvement in all measures from week 3 to week 5 (p < 0.001) for this compound compared to placebo .

Teratogenicity Profile

One of the most critical aspects of this compound is its lower teratogenic potential compared to traditional mood stabilizers like valproate. Studies have indicated that while valproate is associated with significant risks during pregnancy, this compound presents a safer alternative for women who may become pregnant . This characteristic makes it particularly valuable in treating women of childbearing age suffering from bipolar disorder or epilepsy.

Additional Therapeutic Uses

Recent research has suggested that this compound may have broader therapeutic applications beyond epilepsy and bipolar disorder. For instance, it has been evaluated for its potential anti-Cytomegalovirus (CMV) activity, indicating possible use in viral infections affecting the nervous system . Furthermore, ongoing studies are exploring its efficacy in treating anxiety disorders and other neurological conditions .

作用机制

Valnoctamide exerts its effects by modulating neurotransmitter levels in the brain. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . By promoting GABAergic activity, this compound helps to dampen excessive neuronal firing, which is a hallmark of seizures and mood disorders. Additionally, it may influence voltage-gated sodium channels, further contributing to its stabilizing effects on brain activity .

相似化合物的比较

Valnoctamide is unique compared to other similar compounds due to its distinct pharmacological profile. Unlike valpromide, this compound does not convert into valproic acid in the body, which suggests a different mechanism of action . Similar compounds include:

    Valpromide: A prodrug of valproic acid, used as an anticonvulsant.

    Valproic Acid: A widely used anticonvulsant and mood stabilizer.

    Gabapentin: Another anticonvulsant used to treat neuropathic pain.

This compound’s lack of conversion to valproic acid and its unique effects on neurotransmitter levels make it a promising candidate for further research and therapeutic applications .

生物活性

Valnoctamide (VCD) is a non-teratogenic derivative of valproic acid (VPA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of bipolar disorder and epilepsy. This article examines the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound is a chiral amide derivative of valproate, which does not undergo biotransformation to the corresponding free acid. This structural modification is significant as it contributes to its reduced teratogenicity compared to VPA, making it a safer alternative for women of childbearing age. The compound exhibits a unique mechanism of action primarily through modulation of GABA_A receptors and inhibition of acyl-CoA synthetase 4 (Acsl4), which is involved in arachidonic acid metabolism.

Inhibition of Acsl4

Research indicates that VCD uncompetitively inhibits Acsl4, leading to a reduction in arachidonic acid turnover in brain phospholipids. This inhibition occurs at a lower KiK_i than VPA, suggesting that VCD may provide similar therapeutic benefits without the associated risks of teratogenic effects .

Anticonvulsant Properties

This compound has demonstrated significant anticonvulsant activity in various animal models. It effectively suppresses electrographic seizures in models of status epilepticus (SE), even when seizures are resistant to benzodiazepines. Studies have shown that VCD enhances miniature inhibitory post-synaptic currents (mIPSCs) in CA1 pyramidal cells, indicating its potential to modulate GABAergic transmission .

Table 1: Comparison of Anticonvulsant Effects

CompoundModelEffectivenessReference
This compoundStatus EpilepticusSuppresses seizures
DiazepamStatus EpilepticusIneffective in refractory cases
Sec-butyl-propylacetamideStatus EpilepticusReduces seizures

Clinical Efficacy

This compound's clinical efficacy has been evaluated in several studies focused on bipolar disorder. A double-blind, placebo-controlled trial assessed its effectiveness as an add-on treatment to risperidone in patients experiencing mania. The results indicated that this compound significantly improved outcomes on the Young Mania Rating Scale (YMRS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression (CGI) compared to placebo .

Table 2: Clinical Trial Results

MeasureThis compound Group (n=15)Placebo Group (n=17)p-value
YMRSImprovedNo significant change0.012
BPRSImprovedNo significant change0.007
CGIImprovedNo significant change0.003

Safety Profile and Teratogenicity

One of the most critical aspects of this compound is its safety profile. Unlike VPA, which is known for its teratogenic effects, this compound has shown minimal teratogenicity in animal studies. In a comparative study with risperidone and olanzapine, this compound did not induce significant structural malformations or fetal toxicity, reinforcing its potential as a safer alternative for women who may become pregnant .

属性

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4171-13-5
Record name Valnoctamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4171-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnoctamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnoctamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valnoctamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALNOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valnoctamide
Reactant of Route 2
Reactant of Route 2
Valnoctamide
Reactant of Route 3
Valnoctamide
Reactant of Route 4
Valnoctamide
Reactant of Route 5
Valnoctamide
Reactant of Route 6
Valnoctamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。